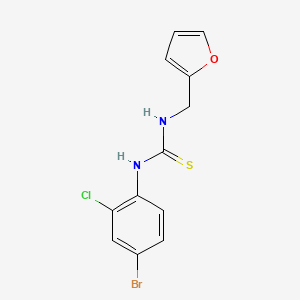![molecular formula C15H15N3O5 B5864733 N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)
N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide derivatives involves complex organic synthesis procedures starting from basic chemicals like 3,4-Difluoronirobenzene. These compounds exhibit high yield and purity, indicating efficient synthetic routes without significant side reactions or by-products. The chemical structures of synthesized compounds are typically confirmed using spectroscopic techniques such as 1H NMR and mass spectrometry (Loganathan Velupillai et al., 2015).
Molecular Structure Analysis
The molecular structure of similar organic compounds is determined through advanced techniques such as single-crystal X-ray diffraction. Structural analyses reveal the spatial arrangement of atoms within the molecule and the geometrical parameters, essential for understanding the compound's reactivity and interaction with biological targets. Unfortunately, specific molecular structure data for this compound is not directly available, but similar compounds have been analyzed to provide insights into their structural characteristics.
Chemical Reactions and Properties
This compound derivatives participate in various chemical reactions, contributing to their diverse biological activities. These reactions may include condensation, nucleophilic substitution, and rearrangement processes, which are crucial for the synthesis of biologically active compounds. The specific chemical properties depend on the functional groups present in the molecule, such as nitro, furamide, and morpholinyl groups, which influence the compound's reactivity and interactions (Linxiao Wang et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit specific enzymes such as the tyrosine-protein kinase syk . The role of these targets in cellular processes is crucial, as they are involved in various signaling pathways that regulate cell growth, differentiation, and survival.
Mode of Action
This interaction could lead to changes in the enzyme’s conformation, disrupting its function and leading to downstream effects on cellular processes .
Biochemical Pathways
The inhibition of these targets could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good cell permeability . The bioavailability of the compound would be influenced by these properties, as well as factors such as its solubility and stability.
Result of Action
Based on its potential mode of action, the compound could induce changes in cell growth and survival, potentially leading to cell cycle arrest or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s efficacy could be influenced by the specific cellular environment, including the expression levels of its targets and the presence of other signaling molecules .
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-1-3-12(4-2-11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCLIYUCWWGCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319949 |
Source


|
| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
329198-86-9 |
Source


|
| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)
![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)
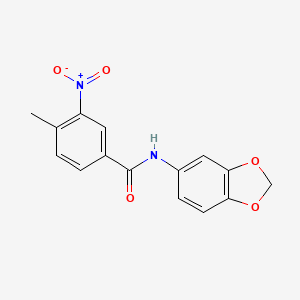
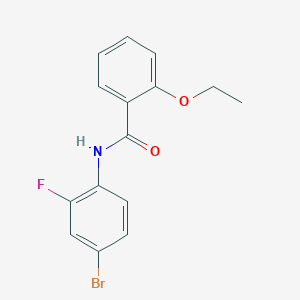
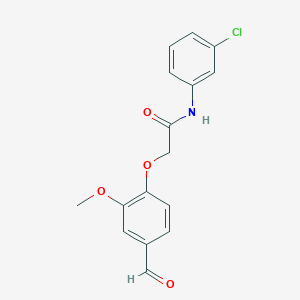
![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)
![6-benzylidene-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5864715.png)
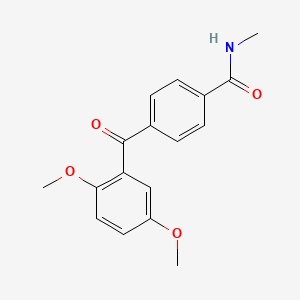

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
